Quinoline, 8,8'-dithiobis-
Overview
Description
Quinoline, 8,8’-dithiobis- is a chemical compound that belongs to the class of quinoline derivatives. Quinoline itself is a nitrogen-based heterocyclic aromatic compound with the systematic IUPAC name benzo[b]pyridine or 1-aza-naphthalene. The compound Quinoline, 8,8’-dithiobis- is characterized by the presence of two quinoline units linked by a disulfide bond at the 8th position of each quinoline ring. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Mechanism of Action
Target of Action
Quinoline-based compounds, such as 8-(quinolin-8-yldisulfanyl)quinoline, have been found to exhibit a wide range of biological activities . They are known to target both bacteria and fungi, either their planktonic or biofilm life form . This suggests that these compounds are promising chemical matter for the development of therapeutics against mixed-species and/or biofilm-associated infections .
Mode of Action
The mode of action of quinoline-based compounds involves their interaction with the targets, leading to changes in the biological system. The structural diversity of synthesized compounds provides high and selective activity attained through different mechanisms of action, as well as low toxicity on human cells . .
Biochemical Pathways
Quinoline-based compounds are known to affect various biochemical pathways. For instance, they have been found to inhibit tumor growth by cell cycle arrest, apoptosis, inhibition of angiogenesis, disruption of cell migration, and modulation of nuclear receptor responsiveness . .
Result of Action
The result of the action of quinoline-based compounds can be observed at the molecular and cellular levels. For instance, they have been found to exhibit antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor activities . .
Action Environment
The action, efficacy, and stability of quinoline-based compounds can be influenced by various environmental factors. For instance, a highly selective remote C(sp3)–H acetonation of N-(quinolin-8-yl)amide scaffolds at the C5-position under microwave irradiation has been developed . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Quinoline, 8,8’-dithiobis- typically involves the formation of the quinoline ring followed by the introduction of the disulfide linkage. One common method for synthesizing quinoline derivatives is the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene. Once the quinoline ring is formed, the disulfide bond can be introduced through the reaction of the quinoline derivative with a disulfide-forming reagent such as sulfur monochloride (S2Cl2) or by oxidative coupling of thiol groups.
Industrial Production Methods: Industrial production of Quinoline, 8,8’-dithiobis- may involve large-scale Skraup synthesis followed by disulfide bond formation using efficient and scalable methods. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and reusable catalysts, can enhance the sustainability and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Quinoline, 8,8’-dithiobis- undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or peracids can be used for oxidation reactions.
Reduction: Reducing agents like dithiothreitol (DTT) or sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenating agents, alkylating agents, and nucleophiles can be used for substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
Quinoline, 8,8’-dithiobis- has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Employed in the study of biological systems, particularly in the investigation of redox processes and thiol-disulfide exchange reactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Comparison with Similar Compounds
Quinoline, 8,8’-dithiobis- can be compared with other quinoline derivatives and disulfide-containing compounds:
Similar Compounds:
Uniqueness:
- Quinoline, 8,8’-dithiobis- is unique due to the presence of two quinoline units linked by a disulfide bond, which imparts distinct redox properties and the ability to form covalent linkages with thiol-containing biomolecules. This dual functionality makes it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
8-(quinolin-8-yldisulfanyl)quinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2S2/c1-5-13-7-3-11-19-17(13)15(9-1)21-22-16-10-2-6-14-8-4-12-20-18(14)16/h1-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGPTTYFYQZTJQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)SSC3=CC=CC4=C3N=CC=C4)N=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1061574 | |
Record name | Quinoline, 8,8'-dithiobis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1061574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1160-28-7 | |
Record name | 8,8′-Dithiobis[quinoline] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1160-28-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Quinoline, 8,8'-dithiobis- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001160287 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Quinoline, 8,8'-dithiobis- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Quinoline, 8,8'-dithiobis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1061574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8,8'-disulfanediyldiquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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